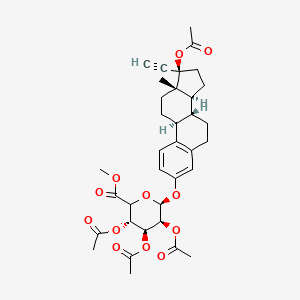

Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₄₀O₁₂ and its molecular weight is 654.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

The compound exhibits remarkable efficacy in combatting hormone-responsive cancers . Its multifaceted mechanism inhibits tumor growth and curtails metastasis , likely through its interaction with estrogen receptors. By binding to these receptors, it may modulate gene expression and inhibit the proliferation of cancer cells.

Result of Action

The compound has been shown to inhibit tumor growth and curtail metastasis, proving invaluable in the therapeutic management of breast, ovarian, and endometrial cancers . These effects are likely a result of its interaction with estrogen receptors and subsequent modulation of gene expression.

生物活性

Ethynyl estradiol 17-acetate 3-(2',3',4'-tri-O-acetyl)-beta-D-glucuronide methyl ester (EEA) is a synthetic estrogen derivative that plays a significant role in hormonal therapies, particularly in contraception and menopausal treatments. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical applications.

Chemical Structure and Properties

EEA is a glucuronide derivative of ethynyl estradiol, which enhances its solubility and bioavailability. The chemical structure can be summarized as follows:

- Molecular Formula : C22H29O10

- CAS Number : 242130-33-2

The addition of the glucuronide moiety is known to affect the pharmacokinetics of the compound, including its metabolism and excretion patterns.

Ethynyl estradiol exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to these receptors, EEA modulates gene expression related to reproductive functions, bone density, and cardiovascular health. The following mechanisms are notable:

- Gene Regulation : EEA influences transcriptional activity by recruiting coactivators or corepressors to the ER complex, thereby altering the expression of target genes involved in cell proliferation and differentiation.

- Signal Transduction : EEA may activate various signaling pathways, including the MAPK/ERK pathway, which is implicated in cell growth and survival.

In vitro Studies

Research indicates that EEA demonstrates significant estrogenic activity in vitro. For instance:

- Cell Proliferation : EEA has been shown to stimulate the proliferation of estrogen-responsive cell lines, such as MCF-7 breast cancer cells, indicating its potential role in hormone-dependent cancers .

- Gene Expression : Studies have reported that EEA upregulates genes associated with cell cycle progression and apoptosis resistance in breast cancer cells .

In vivo Studies

In vivo studies further elucidate the biological effects of EEA:

- Animal Models : In rodent models, administration of EEA resulted in increased uterine weight and endometrial proliferation, confirming its estrogenic effects .

- Hormonal Regulation : EEA has been observed to influence serum levels of other hormones, including progesterone and luteinizing hormone (LH), which are critical for reproductive health.

Safety Profile and Toxicology

The safety profile of EEA is essential for its therapeutic use. Toxicological assessments have indicated:

- Endocrine Disruption : As an endocrine-disrupting compound (EDC), EEA may interfere with normal hormonal functions at higher doses. Long-term exposure studies are necessary to fully understand potential risks .

- Carcinogenic Potential : Some studies suggest a correlation between prolonged estrogen therapy and increased risks of certain cancers, although specific data on EEA is limited .

Case Studies

Several case studies highlight the clinical implications of EEA usage:

- Menopausal Therapy : A study involving postmenopausal women showed that low-dose EEA effectively managed symptoms such as hot flashes without significant adverse effects on breast tissue density over a one-year period .

- Contraceptive Use : Clinical trials have demonstrated that formulations containing EEA provide effective contraception with a favorable side effect profile compared to traditional estrogens .

Comparative Analysis

The following table summarizes the biological activities and effects of EEA compared to other estrogen compounds:

| Compound | Estrogenic Activity | Clinical Use | Safety Concerns |

|---|---|---|---|

| Ethynyl Estradiol | High | Contraception | Potential for thromboembolic events |

| Ethynyl Estradiol 17-Acetate | Moderate | Hormone Replacement Therapy | Increased breast cancer risk |

| This compound | High | Hormonal therapies | Limited data on long-term safety |

科学的研究の応用

Hormonal Therapy

Ethynyl Estradiol is widely used in hormonal therapies, particularly in contraceptives and hormone replacement therapies. The acetate and glucuronide modifications improve its pharmacokinetic properties, allowing for better absorption and prolonged action in the body.

- Contraceptive Use : Ethynyl Estradiol is a primary component in many oral contraceptives due to its efficacy in inhibiting ovulation.

- Hormone Replacement Therapy : It is utilized in managing menopausal symptoms by compensating for decreased estrogen levels.

Research Applications

The compound has been instrumental in various research studies focusing on:

- Endocrine Disruption : Investigating how synthetic estrogens like Ethynyl Estradiol affect wildlife and human health.

- Pharmacokinetics Studies : Understanding the metabolism and elimination pathways of estrogens in different biological systems.

Endocrine Disrupting Compounds (EDCs)

Ethynyl Estradiol is classified as an endocrine-disrupting compound, leading to significant environmental concerns:

- Aquatic Toxicity : Studies have shown that Ethynyl Estradiol can feminize fish populations when present in water bodies, disrupting reproductive systems (Czarny et al.) .

- Biodegradation Research : Research into microbial degradation of EDCs has identified various bacteria capable of metabolizing Ethynyl Estradiol, highlighting potential bioremediation strategies ( ).

Microbial Degradation

A study demonstrated that certain strains of bacteria, such as Rhodococcus sp. and Pseudomonas putida, can effectively degrade Ethynyl Estradiol under specific conditions, suggesting viable pathways for bioremediation ( ).

| Bacterial Strain | EDC Type | Concentration (mg/L) | Degradation Efficiency (%) |

|---|---|---|---|

| Rhodococcus zopfii | 17α-Ethynylestradiol | 2 | 86.5 |

| Pseudomonas putida F1 | 17α-Ethynylestradiol | 0.5 | 73.8 |

| Acinetobacter sp. BP10 | 17β-Estradiol | 5 | 100 |

Impact on Aquatic Life

Research indicates that exposure to Ethynyl Estradiol can lead to significant alterations in fish populations, including feminization and reproductive failures ( ). This has prompted further investigation into the effects of EDCs on aquatic ecosystems, emphasizing the need for effective wastewater treatment solutions.

特性

IUPAC Name |

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25-,26-,27+,28+,29+,30?,31+,33-,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMVMOYDVQLQJF-XFKDZLFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CC[C@]5(C#C)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。